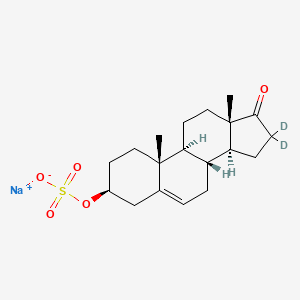

Sodium dehydroepiandrosterone-16,16-D2 sulfate

Descripción general

Descripción

Sodium Dehydroepiandrosterone-16,16-d2 Sulfate, also known as Androst-5-en-17-one-16,16-d2, 3- (sulfooxy)-, sodium salt, (3β)- (9CI), is a stable isotope labelled compound . It has a molecular formula of C19 D2 H25 O5 S . Na and a molecular weight of 392.4818 .

Molecular Structure Analysis

The molecular structure of Sodium Dehydroepiandrosterone-16,16-D2 Sulfate is represented by the formula C19 D2 H25 O5 S . Na . It is a stable isotope labelled compound .It is stored in a freezer at -20°C and should be protected from light .

Aplicaciones Científicas De Investigación

Neurological Effects Sodium dehydroepiandrosterone sulfate (DHEAS) influences neurological processes. Cheng et al. (2008) found that DHEAS inhibits persistent sodium currents in rat medial prefrontal cortex via activation of sigma-1 receptors. This inhibition is significant in protecting neurons under ischemic conditions (Zheng-xiang Cheng et al., 2008).

Endocrine and Reproductive Health DHEAS plays a role in steroid biosynthesis. Aakvaag et al. (1964) demonstrated that the canine ovary and testis can convert DHEA-sodium sulfate to testosterone and Δ4-androstenedione in vivo (A. Aakvaag, A. Hagen, & K. Eik‐Nes, 1964). Geyer et al. (2017) highlighted the importance of sulfated steroids like DHEAS in reproductive processes. These steroids, after hydrolysis, contribute to the regulation of steroid-responsive organs (J. Geyer et al., 2017).

Biochemical Properties and Functions Chang et al. (2001) studied the biochemical properties of human DHEA sulfotransferase, an enzyme that transforms DHEA into its sulfated form, demonstrating its importance in steroid hormone precursor production (Ho-Jin Chang, M. Zhou, & Sheng-Xiang Lin, 2001).

Cardiovascular Health Mannella et al. (2018) reported that DHEAS exhibits protective actions on the cardiovascular system, influencing functions like vasodilation, anti-inflammation, and antithrombosis, suggesting its potential use in the prevention of cardiovascular diseases (P. Mannella, T. Simoncini, M. Caretto, & A. Genazzani, 2018).

Diagnostic Applications Leowattana (2004) discussed DHEAS as a new diagnostic tool due to its consistent levels in the blood and its potential to be influenced by various factors, making it relevant for both scientific research and clinical diagnostics (W. Leowattana, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1/i6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJWACFSUSFUOG-AABPSLHMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)OS(=O)(=O)[O-])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dehydroepiandrosterone-16,16-D2 sulfate | |

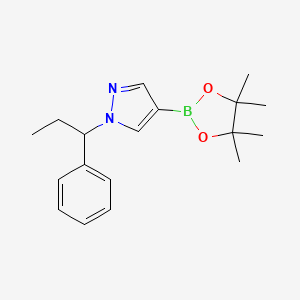

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)

![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)